8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with a benzoyl substituent at the 8-position.
Properties
IUPAC Name |
8-(2-chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O3/c1-19-13(22)15(18-14(19)23)5-7-20(8-6-15)12(21)11-9(16)3-2-4-10(11)17/h2-4H,5-8H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIZUBULDGRBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule with potential biological activity. This article aims to summarize its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a spirocyclic framework that may contribute to its biological activity. The presence of a chloro and a fluorine atom suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The triazole moiety in this compound may facilitate interactions with enzymes or receptors involved in cellular signaling pathways.
Potential Targets:
- G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in many physiological processes. Compounds similar to this one have been shown to modulate GPCR activity, affecting signal transduction pathways .
- Enzymatic Inhibition : The presence of the dione functional group may allow for interaction with enzymes, potentially inhibiting their activity and altering metabolic pathways.
Antimicrobial Activity
Studies have demonstrated that compounds containing a triazole ring exhibit significant antimicrobial properties. Preliminary assays suggest that this compound may also possess similar effects against various bacterial strains.
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies indicate cytotoxic effects on cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through specific pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study conducted on a series of triazole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Compound MIC (µg/mL) Target Bacteria This compound 32 E. coli Control Antibiotic 16 E. coli -
Anticancer Activity :
- In a recent study investigating the effects of spirocyclic compounds on cancer cell lines (e.g., MCF-7 and HeLa), the compound exhibited significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic applications.
Cell Line IC50 (µM) MCF-7 10 HeLa 15
Comparison with Similar Compounds
Table 1: Key Properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
*Inferred from analogs with similar substituents .
Key Observations:
- Substituent Impact on Yield: Bulky or halogenated groups (e.g., 3,5-bis(trifluoromethyl)benzoyl) correlate with lower yields (~30–60%) compared to simpler substituents like ethoxyethyl (54%) . The target compound’s synthesis may face similar challenges.
- Physical Properties: Halogenated aryl groups (Cl, F) increase molecular polarity and may enhance crystallinity, as seen in analogs with sharp melting points (e.g., 154–155°C for compound 8) .
Spectroscopic and Functional Comparisons
- IR Spectroscopy: All derivatives show strong C=O stretching vibrations (~1700–1775 cm⁻¹), consistent with the spirodione core. The target compound’s halogenated benzoyl group may shift these peaks slightly due to electron-withdrawing effects .
- Biological Activity: TRI-BE (8-Benzyl): Demonstrates inhibition of prostate cancer cell migration, suggesting that aryl substituents enhance bioactivity .
Mechanistic and Application Insights
- Synthetic Routes: Microwave-assisted cross-coupling (e.g., Suzuki reactions) is critical for introducing aryl groups, as seen in compound 91 (58% yield after HPLC purification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
